

Application Notes: SQ22536 for Adenylyl Cyclase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable inhibitor of adenylyl cyclase (AC).[1][2][3] Adenylyl cyclase is the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signal transduction pathways. By inhibiting AC, **SQ22536** effectively reduces intracellular cAMP levels, making it an invaluable tool for investigating cAMP-dependent signaling.[4][5]

Recent studies have revealed that in addition to its primary target, **SQ22536** can also act on a secondary, downstream target within the cAMP signaling pathway, identified as a neuritogenic cAMP sensor (NCS) that is upstream of ERK activation.[1] This off-target effect is observed at higher concentrations than those required for AC inhibition.[1] Therefore, careful consideration of incubation time and concentration is paramount for achieving optimal, specific, and reproducible results.

These application notes provide a comprehensive guide to using **SQ22536**, including its mechanism of action, quantitative data on incubation times and potency, and detailed experimental protocols.

Mechanism of Action



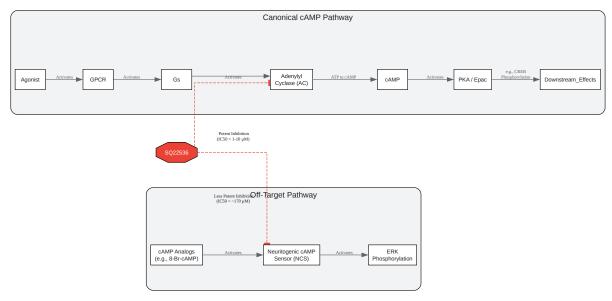




SQ22536 primarily functions as a non-competitive inhibitor of adenylyl cyclase.[6] It acts downstream of G-protein coupled receptors (GPCRs) to block the catalytic conversion of ATP to cAMP. This leads to a reduction in the activation of cAMP-dependent downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1]

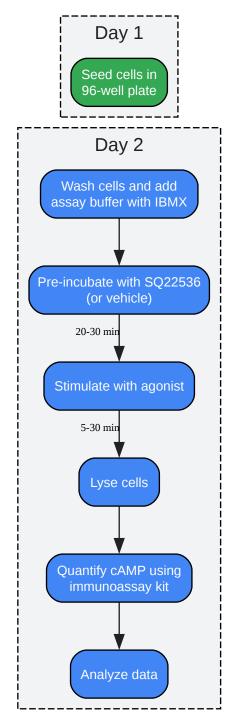
However, **SQ22536** also exhibits a secondary, less potent inhibitory effect on a novel neuritogenic cAMP sensor (NCS). This action is independent of adenylyl cyclase and can inhibit signaling pathways activated by cAMP analogs like 8-Br-cAMP, which bypass AC.[1] This dual mechanism necessitates careful experimental design to dissect its specific effects.





SQ22536 Signaling Inhibition Pathways





Workflow for cAMP Inhibition Assay

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